

LDN-214117 solubility and preparation for experiments

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Compound of Interest

Compound Name: LDN-214117

Cat. No.: B608507

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Application Notes and Protocols for LDN-214117 For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **LDN-214117**, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

LDN-214117 is a small molecule inhibitor that targets ALK2, a type I bone morphogenetic protein (BMP) receptor.^{[1][2]} Gain-of-function mutations in the gene encoding ALK2, ACVR1, are associated with rare and debilitating diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).^{[2][3][4]} **LDN-214117** has demonstrated efficacy in preclinical models of these diseases, making it a valuable tool for research and a potential therapeutic candidate.^{[2][3][4]} It is an orally active compound with good brain penetration.^{[3][4][5]}

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₉ N ₃ O ₃	[6]
Molecular Weight	419.5 g/mol	[6]
CAS Number	1627503-67-6	[6]

Solubility

Proper dissolution of **LDN-214117** is critical for experimental success. It is important to use fresh, high-purity solvents. Note that hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound.[3][7]

Solvent	Solubility	Notes
DMSO	≥ 20 mg/mL (47.67 mM)	Ultrasonic warming to 60°C may be required.[3][5] Use of fresh DMSO is recommended as absorbed moisture can decrease solubility.[7]
Ethanol	25 mg/mL	[6]
DMF	30 mg/mL	[6]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	[6]

Stability and Storage

Proper storage is essential to maintain the integrity and activity of **LDN-214117**.

Form	Storage Temperature	Stability
Solid (Powder)	-20°C	≥ 4 years[6]
Stock Solutions (in solvent)	-80°C	1 year[7]
-20°C	1 month[7][8][9]	

General Recommendations:

- For long-term storage, keep the compound as a solid at -20°C.[8]
- Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[7][8]
- Solutions should ideally be prepared fresh for each experiment.[8][9]
- Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[9]

Mechanism of Action and Selectivity

LDN-214117 is a selective inhibitor of the BMP type I receptor kinases ALK1 and ALK2.[6] It functions by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules like SMAD1/5/9.[1][2] This ultimately modulates the transcription of BMP-responsive genes.[1]

The inhibitory activity of **LDN-214117** has been quantified against a panel of kinases, demonstrating its selectivity.

Target Kinase	IC ₅₀ (nM)
ALK2	24[3][7]
ALK1	27[3]
ALK3	1,171[3]
ALK5 (TGF-βRI)	3,000[3]
BMP2	1,022[3]
BMP4	960[3]
BMP6	100[3]
TGF-β1	16,000[3]

Experimental Protocols

In Vitro Solution Preparation

Stock Solution (e.g., 10 mM in DMSO):

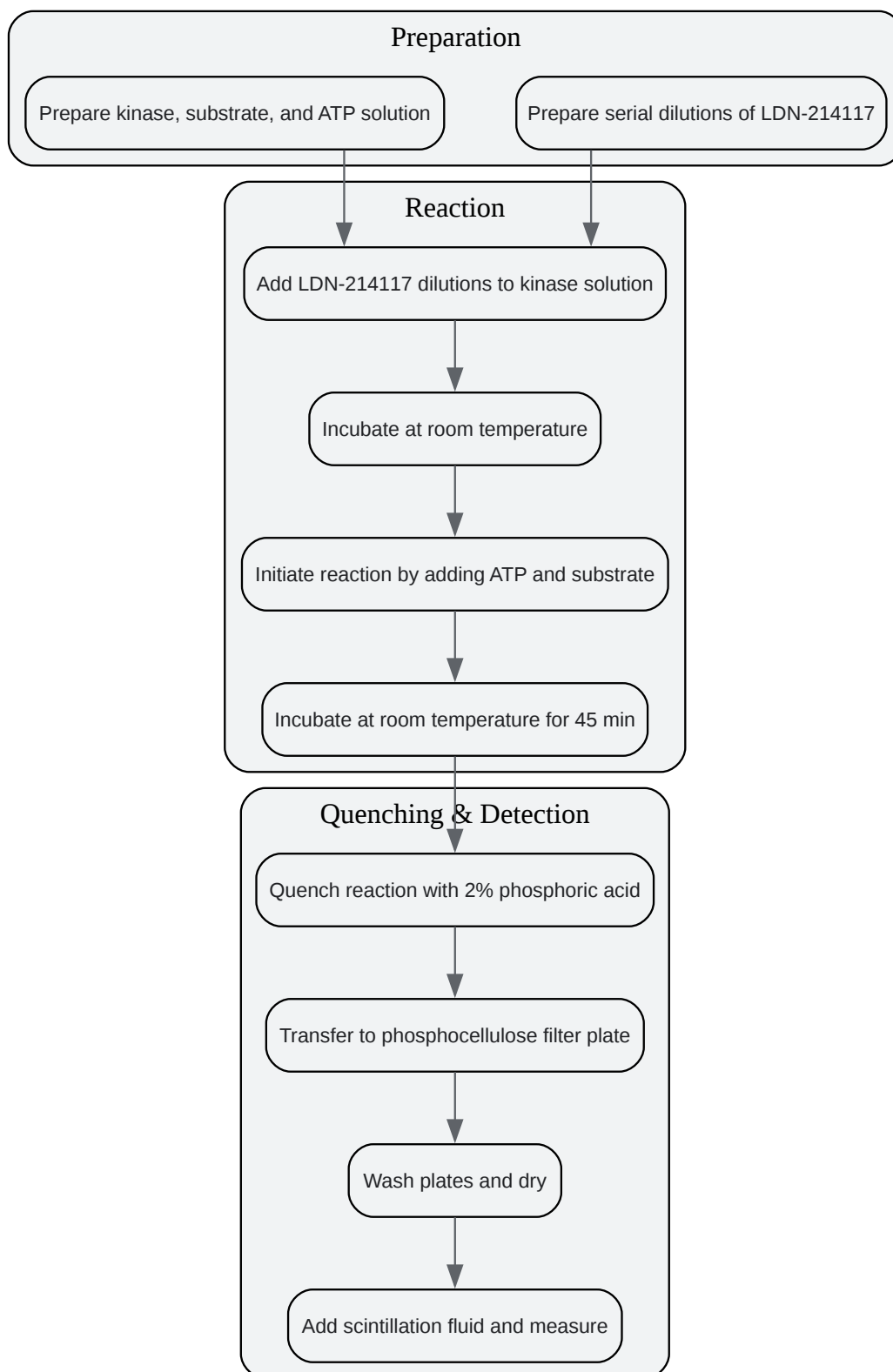
- Weigh out the required amount of **LDN-214117** powder.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
- If necessary, gently warm the solution to 60°C and sonicate until the compound is fully dissolved.[\[3\]](#)[\[5\]](#)
- Centrifuge the solution to pellet any undissolved particulates.
- Transfer the clear supernatant to a new sterile tube.
- Aliquot the stock solution into smaller volumes and store at -80°C for up to one year.[\[7\]](#)

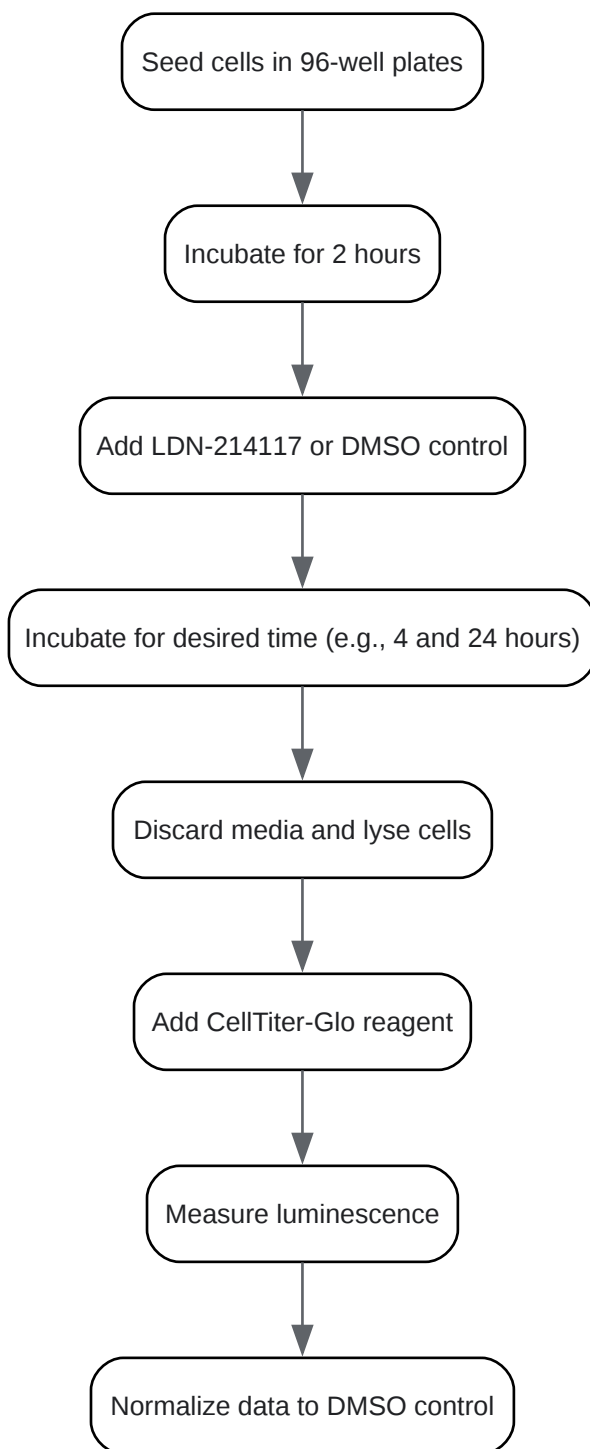
Working Solution for Cell Culture:

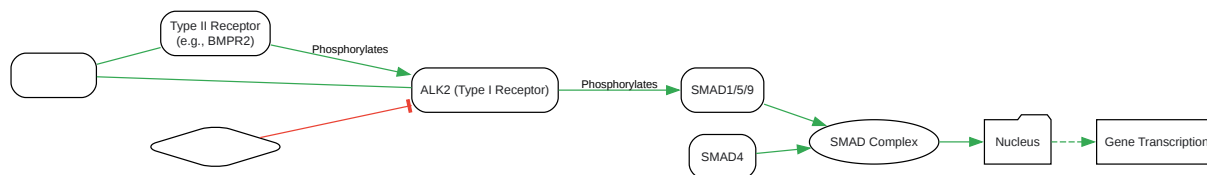
- Thaw a frozen aliquot of the stock solution at room temperature.
- Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.
- It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically $\leq 0.1\%$). A study has shown that DMSO concentrations of 1.25% and higher can significantly inhibit cell proliferation.[\[10\]](#)

In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of **LDN-214117** against a target kinase.







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